Benzyl 4,6-O-benzylidine-b-D-galactopyranoside
Description
Benzyl 4,6-O-benzylidene-β-D-galactopyranoside is a protected galactose derivative widely used in carbohydrate chemistry. The 4,6-O-benzylidene acetal serves as a regioselective protecting group, directing reactions to the 2- and 3-hydroxyl positions while blocking the 4- and 6-OH groups . This compound is synthesized via acid-catalyzed condensation of benzaldehyde dimethyl acetal with benzyl β-D-galactopyranoside under anhydrous conditions, typically in acetonitrile or pyridine . Its stability and reactivity make it a key intermediate for synthesizing complex glycoconjugates, oligosaccharides, and glycosidase inhibitors.
Properties
IUPAC Name |
(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19?,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLVYJUXVHIJN-UMIGRBLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4,6-O-benzylidine-β-D-galactopyranoside (BBG) is a synthetic glycoside with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
BBG is characterized by the presence of multiple benzyl groups linked to a galactopyranose unit. Its molecular formula is , with a molecular weight of approximately 538.63 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry.
Biological Activity
BBG exhibits several biological activities, primarily attributed to its glycosidic structure. Key areas of research include:
- Antimicrobial Activity : Studies have shown that BBG and its derivatives possess antibacterial properties against various pathogens. For instance, a study demonstrated that modifications of BBG led to enhanced antibacterial activity compared to the parent compound.
- Selective Glycosylation : BBG has been utilized in selective α-D-galactosylation reactions. The presence of the benzylidene acetal stabilizes the α-anomer of galactopyranose derivatives, facilitating the formation of glycosidic bonds under specific conditions .
- Stereoselectivity in Glycosylation : The compound's unique structural features contribute to its ability to direct stereoselectivity in glycosylation reactions. Research indicates that BBG can influence the formation of either α or β glycosides depending on the reaction conditions and the presence of other functional groups .
Synthesis
The synthesis of BBG typically involves several steps:
- Formation of Benzylidene Acetal : The initial step involves protecting the hydroxyl groups on galactopyranose with benzylidene groups.
- Glycosylation Reactions : Subsequent reactions with activated sugar donors lead to the formation of BBG.
- Purification : The final product is purified using chromatographic techniques to ensure high yields and purity.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of BBG derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, outperforming standard antibiotics in some cases.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| BBG | Moderate | 32 µg/mL |
| Derivative A | High | 16 µg/mL |
| Derivative B | Very High | 8 µg/mL |
Case Study 2: Glycosylation Selectivity
In another study, researchers investigated the stereochemical outcomes of glycosylation reactions using BBG as a donor. It was found that the presence of neighboring group effects significantly influenced selectivity:
| Reaction Condition | Selectivity (α:β) |
|---|---|
| Condition A | 90:10 |
| Condition B | 70:30 |
Discussion
The biological activity of BBG is closely linked to its structural characteristics, particularly its ability to form stable glycosidic bonds and direct stereochemistry during glycosylation reactions. The compound's potential therapeutic applications are vast, particularly in developing new antibiotics and understanding carbohydrate-protein interactions.
Scientific Research Applications
Pharmaceutical Development
Benzyl 4,6-O-benzylidine-β-D-galactopyranoside is investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive molecules, particularly in drug development targeting diseases such as cancer and diabetes. Its structural stability and solubility make it suitable for formulation in drug delivery systems.
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of this compound. For instance, an aziridine derivative demonstrated selective cytotoxicity against cancer cells, indicating that modifications to the benzylidene structure can enhance therapeutic efficacy .
Natural Product Synthesis
The compound acts as a key intermediate in the synthesis of complex carbohydrates and natural products. Its ability to undergo selective reactions allows researchers to create compounds with specific biological activities.
Table 1: Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Benzylation | Introduction of benzyl groups to increase hydrophobicity and reactivity |
| Acylation | Modification of hydroxyl groups to enhance stability and reactivity |
| Oxidation/Reduction | Alteration of functional groups for desired biological activity |
Biochemical Research
In biochemical studies, Benzyl 4,6-O-benzylidine-β-D-galactopyranoside is utilized to investigate enzyme interactions and metabolic pathways. It serves as a substrate in enzymatic assays, providing insights into carbohydrate-protein interactions.
Example: Enzyme Kinetics
Research has shown that this compound can be used to study the kinetics of glycosidases, enzymes that hydrolyze glycosidic bonds. The structural specificity allows for detailed analysis of enzyme mechanisms.
Cosmetic Formulations
Due to its unique chemical structure, Benzyl 4,6-O-benzylidine-β-D-galactopyranoside is being explored for applications in cosmetic products. Its potential benefits include enhancing skin hydration and appearance.
Food Industry Applications
The compound may also find applications in the food industry, particularly as a flavoring agent or preservative. Its stability and solubility can contribute to the development of new food products with enhanced sensory qualities.
Chemical Reactions Analysis
Benzyl 4,6-O-benzylidine-β-D-galactopyranoside undergoes various chemical reactions that expand its utility in synthetic organic chemistry.
Table 2: Reaction Types and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous or organic solvent |
| Reduction | Sodium borohydride | Alcoholic solvents |
| Substitution | Amines or thiols | Basic or neutral conditions |
Comparison with Similar Compounds
Methyl 4,6-O-Benzylidene-β-D-Galactopyranoside
- Structure: Replaces the anomeric benzyl group with methyl.
- Synthesis: Prepared similarly using methyl β-D-galactopyranoside and benzaldehyde dimethyl acetal .
- Reactivity: The methyl group at the anomeric position reduces steric hindrance, facilitating faster glycosylation but offering lower stability compared to the benzyl counterpart .
- Applications : Primarily used in regioselective acylation studies; e.g., benzoylation at the 2- and 3-positions proceeds with >90% selectivity in pyridine .
Benzyl 3-O-Benzoyl-4,6-O-Benzylidene-β-D-Galactopyranoside
- Structure : Adds a benzoyl group at the 3-OH position.
- Synthesis: Achieved via regioselective benzoylation using benzoyl chloride and 4-dimethylaminopyridine (DMAP) .
- Reactivity : The 3-O-benzoyl group enhances electron-withdrawing effects, altering reaction kinetics in subsequent glycosylations .
- Applications : Serves as a precursor for tritylation or silylation at the 2-OH position .
Methyl 2,3-Dibenzoyl-4,6-O-Benzylidene-β-D-Galactopyranoside
- Structure : Features benzoyl groups at both 2- and 3-OH positions.
- Synthesis: Sequential benzoylation of methyl 4,6-O-benzylidene-β-D-galactopyranoside .
- Reactivity : High steric hindrance slows glycosylation but improves stability in acidic conditions.
- Applications : Critical for synthesizing glycan microarrays and carbohydrate-based probes .
Benzyl 4,6-O-Benzylidene-α-D-Mannopyranoside
- Structure: Epimeric at C2 (manno vs. galacto configuration).
- Synthesis: Similar benzylidene protection but starting from mannose derivatives .
- Reactivity: The axial 2-OH in mannose reduces regioselectivity in acylation compared to galactose derivatives .
- Applications: Used in synthesizing mannose-containing glycans for immune response studies .
Comparative Data Table
Key Research Findings
- Regioselectivity: Benzylidene acetals direct acylation to the 2- and 3-OH positions in galactose derivatives, but mannose analogs show lower selectivity due to steric effects .
- Stability: Benzyl groups at the anomeric position confer greater acid stability than methyl groups, enabling prolonged storage and multi-step synthesis .
- Biological Activity: Dichloro derivatives (e.g., methyl 4,6-dichloro-galactopyranoside) inhibit sweet taste receptors, a property absent in benzylidene-protected analogs .
Preparation Methods
Acid-Catalyzed Acetal Formation
The 4,6-O-benzylidene acetal is typically introduced via acid-catalyzed condensation between benzaldehyde derivatives and galactopyranoside diols. Clausen et al. (2001) demonstrated a three-step synthesis starting from β-D-galactose pentaacetate:
-
Initial Activation : Treatment with boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (CH₂Cl₂) at 20°C for 12 hours activates the hydroxyl groups.
-
Deprotection : Sodium methoxide (NaOMe) in methanol removes acetyl groups over 2 hours.
-
Acetalization : Camphorsulfonic acid (CSA) in chloroform (CHCl₃) under heating facilitates 4,6-O-benzylidene formation in 1 hour.
Alternative protocols employ benzaldehyde dimethyl acetal with p-toluenesulfonic acid (p-TsOH) in chloroform, achieving quantitative yields after 2 hours at 65°C. The solvent’s polarity critically influences regioselectivity; non-polar solvents like chloroform favor 4,6-acetal formation over 3,4-isomers.
Table 1: Comparison of Acetalization Conditions
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| BF₃·Et₂O | CH₂Cl₂ | 20°C | 12 h | – | |
| p-TsOH | CHCl₃ | 65°C | 2 h | 100% | |
| CSA | CHCl₃ | Reflux | 1 h | – |
Glycosylation and Functionalization Strategies
Selective α-D-Galactosylation
Benzyl 4,6-O-benzylidene-β-D-galactopyranoside serves as a glycosyl acceptor in disaccharide synthesis. Koizumi et al. (1988) reported α-D-galactosylation using 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide under halide ion catalysis, yielding (1→2)-α- and (1→3)-α-linked disaccharides at 22% and 40%, respectively. The reaction’s stereochemical outcome is attributed to the benzylidene group’s torsional effects, which stabilize the α-anomer transition state.
Allyl Group Manipulations
Allyl-4,6-O-benzylidene-β-D-glucopyranoside derivatives, though structurally distinct, provide insights into regioselective protection. Osborn’s method using sodium hydride (NaH) and copper(II) chloride (CuCl₂) in tetrahydrofuran (THF) achieves 2-O-benzylation with >75% selectivity, a principle extendable to galactopyranosides.
Deprotection and Post-Synthetic Modifications
Cleavage of the Benzylidene Group
The benzylidene acetal is selectively removed using acidic conditions (e.g., 80% acetic acid at 60°C) or hydrogenolysis (H₂/Pd-C). Clausen et al. utilized hydrogenolysis to recover the 4,6-diol without affecting benzyl ethers.
Benzyl Ether Stability
Benzyl ethers remain intact under acetalization conditions but require harsher methods (e.g., Birch reduction) for removal. This stability enables sequential functionalization at O-2 and O-3 positions.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
¹³C NMR confirms acetal formation through characteristic resonances:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates molecular ions at m/z 358.39 (C₂₀H₂₂O₆), with fragmentation patterns consistent with benzylidene cleavage.
Industrial and Scalable Approaches
Q & A
Q. What are the key synthetic steps for preparing Benzyl 4,6-O-Benzylidene-β-D-Galactopyranoside?
The synthesis typically involves:
- Benzylidene protection : Selective protection of the 4,6-hydroxyl groups using benzaldehyde derivatives to form the benzylidene acetal, which stabilizes the pyranose ring and directs subsequent reactions .
- Glycosylation : Coupling with a glycosyl donor (e.g., thioglycosides or trichloroacetimidates) under catalytic acid conditions to form the β-anomer. Evidence from analogous compounds highlights the use of molecular sieves and Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
- Deprotection : Controlled removal of benzylidene groups using acidic hydrolysis (e.g., 80% acetic acid) or reductive methods, depending on downstream applications .
Q. Which analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry and acetal formation. For example, benzylidene protons appear as distinct doublets (δ 5.4–5.6 ppm), and anomeric protons (β-configuration) resonate near δ 4.5–4.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and purity, particularly for intermediates with multiple protecting groups .
- TLC Monitoring : Used to track reaction progress, with visualization via UV or charring with sulfuric acid .
Q. What are common reactivity patterns of this compound in glycosylation reactions?
The 4,6-O-benzylidene group acts as a rigid protecting group, directing reactivity to the 2- and 3-hydroxyl positions. For instance:
- 3-OH activation : Facilitates elongation of oligosaccharide chains via β-(1→3) linkages, as seen in chemoenzymatic synthesis of human milk oligosaccharides .
- 2-OH modifications : Acetylation or benzoylation at C-2 is often employed to block unwanted side reactions during multi-step syntheses .
Advanced Research Questions
Q. How can regioselectivity challenges in benzylidene acetal opening be addressed?
Competing pathways (e.g., 4,6 vs. 2,3 acetal opening) are mitigated by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor selective cleavage of benzylidene groups via acid-catalyzed mechanisms .
- Catalyst tuning : Use of camphorsulfonic acid (CSA) over strong acids (e.g., HCl) reduces over-hydrolysis, preserving sensitive functional groups .
- Temperature control : Lower temperatures (0–5°C) slow reaction kinetics, improving selectivity for desired intermediates .
Q. What strategies resolve contradictory data in stereochemical outcomes during glycosylation?
Discrepancies in α/β anomer ratios are addressed by:
- Anomeric effect modulation : Electron-withdrawing groups (e.g., acetyl) at C-2 stabilize the β-anomer, while bulky donors (e.g., trichloroacetimidates) favor α-selectivity .
- Solvent participation : Diethyl ether or toluene enhances β-selectivity via SN2 mechanisms, whereas acetonitrile promotes SN1 pathways, increasing α-anomer formation .
- Kinetic vs. thermodynamic control : Monitoring reaction time and temperature helps isolate the dominant product .
Q. How does the benzylidene group influence enzymatic vs. chemical synthesis pathways?
- Enzymatic compatibility : The rigidity of the benzylidene group can hinder glycosyltransferase binding, necessitating partial deprotection for enzymatic elongation .
- Chemical flexibility : Benzylidene-protected derivatives are preferred in chemical synthesis for their stability under harsh conditions (e.g., glycosyl donor activation with NIS/AgOTf) .
Q. What methodologies optimize stereochemical purity in multi-step syntheses?
- Chiral auxiliaries : Temporary installation of 2-O-acetyl or 3-O-benzyl groups ensures retention of configuration during glycosylations .
- Crystallization-driven purification : Selective crystallization of intermediates (e.g., using hexane/EtOAC mixtures) removes diastereomeric impurities .
- Computational modeling : DFT calculations predict steric and electronic barriers to guide protecting group selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
